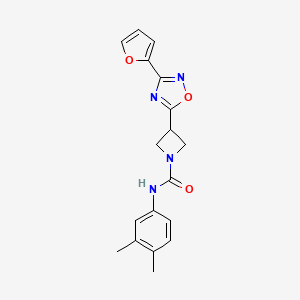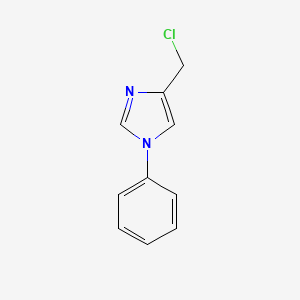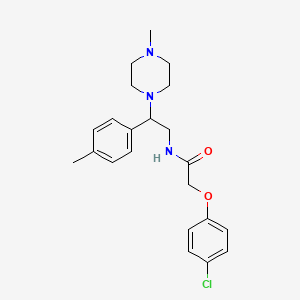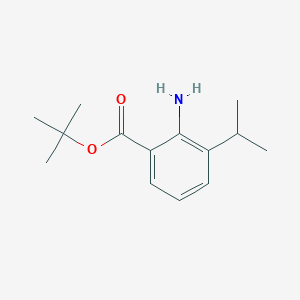
4-méthyl-N-(3-méthyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophène-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . Another study reported the synthesis of novel hydroxamic acids incorporating 1-((1H-1,2,3-Triazol-4-yl)methyl)-3-hydroxyimino-indolin-2-ones .Molecular Structure Analysis
The molecular structure analysis of similar compounds has been reported. For instance, the crystal structure of 1-((1-methyl-1H-1,2,4-triazol-3-yl) methyl)-3… was studied .Chemical Reactions Analysis
The chemical reactions of similar compounds have been reported. For instance, a study reported the synthesis of new 5-(1-benzyl-1H-1,2,3… . Another study reported the synthesis of novel hydroxamic acids incorporating 1-((1H-1,2,3-Triazol-4-yl)methyl… .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compounds synthesized are thermally stable (decomposition onset temperatures 147–228 °C), exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .Applications De Recherche Scientifique
Chimie Médicinale
Les analogues à base de thiophène, comme le composé en question, ont fait l'objet de nombreuses études scientifiques en raison de leur potentiel en tant que composés biologiquement actifs . Ils jouent un rôle essentiel pour les chimistes médicinaux afin d'améliorer les composés avancés avec une variété d'effets biologiques .
Propriétés Anti-Inflammatoires
Les dérivés du thiophène présentent de nombreuses propriétés pharmacologiques, telles que des propriétés anti-inflammatoires . Cela les rend potentiellement utiles dans le développement de nouveaux médicaments anti-inflammatoires .
Propriétés Anticancéreuses
Les dérivés du thiophène présentent également des propriétés anticancéreuses . Cela suggère que le composé pourrait potentiellement être utilisé dans le développement de nouveaux traitements anticancéreux .
Propriétés Antimicrobiennes
Il a été constaté que les dérivés du thiophène possédaient des propriétés antimicrobiennes . Cela suggère des applications potentielles dans le développement de nouveaux agents antimicrobiens .
Chimie Industrielle et Science des Matériaux
Les dérivés du thiophène sont utilisés en chimie industrielle et en science des matériaux comme inhibiteurs de corrosion . Cela suggère des applications potentielles dans le développement de nouveaux matériaux et procédés dans ces domaines .
Semi-conducteurs Organiques
Les molécules à base de thiophène jouent un rôle important dans le développement des semi-conducteurs organiques . Cela suggère des applications potentielles dans le développement de nouveaux dispositifs électroniques .
Diodes Émettrices de Lumière Organiques (OLED)
Les molécules à base de thiophène sont utilisées dans la fabrication de diodes électroluminescentes organiques (OLED) . Cela suggère des applications potentielles dans le développement de nouvelles technologies d'affichage .
Applications des 1,2,3-Triazoles
Bien qu'absents dans la nature, les 1,2,3-triazoles ont trouvé de larges applications dans la découverte de médicaments, la synthèse organique, la chimie des polymères, la chimie supramoléculaire, la bioconjugaison, la biologie chimique, l'imagerie fluorescente et la science des matériaux . Cela suggère que le composé, qui contient un groupe 1,2,3-triazole, pourrait potentiellement être utilisé dans une large gamme d'applications .
Mécanisme D'action
Target of Action
The primary target of this compound is the Carbonic Anhydrase-II enzyme . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, the Carbonic Anhydrase-II enzyme, by direct binding with the active site residues . This interaction results in the inhibition of the enzyme’s activity .
Biochemical Pathways
The inhibition of Carbonic Anhydrase-II enzyme affects the carbon dioxide and bicarbonate conversion pathway . This can have downstream effects on many physiological processes, including respiration and the transport of carbon dioxide/bicarbonate in the blood.
Result of Action
The result of the compound’s action is the moderate inhibition of the Carbonic Anhydrase-II enzyme . This can affect various physiological processes where this enzyme plays a role, potentially leading to observable changes at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound was synthesized via a Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The reaction conditions, including the solvent used and the presence of other substances, can affect the final properties of the compound . Furthermore, the compound’s stability and activity could be influenced by factors such as pH, temperature, and the presence of other biological molecules in its environment.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Triazole compounds, which this compound is a part of, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Cellular Effects
Related triazole compounds have been shown to have cytotoxic activity against various cancer cell lines .
Molecular Mechanism
Related compounds have been shown to bind to the colchicine binding site of tubulin, inhibiting its polymerization .
Temporal Effects in Laboratory Settings
Related compounds have been shown to be thermally stable .
Metabolic Pathways
Triazole compounds are known to interact with a variety of enzymes and receptors .
Propriétés
IUPAC Name |
4-methyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-9(2)11(7-17-5-4-14-16-17)15-13(18)12-6-10(3)8-19-12/h4-6,8-9,11H,7H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKULVULXDWGUPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC(CN2C=CN=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5S,7R)-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/no-structure.png)
![3-chloro-4-fluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2445783.png)
![2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2445785.png)


![(1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B2445789.png)






![2-Methyl-7-((5-methylthiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2445798.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B2445802.png)